N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-3-21(18,19)16-10-6-4-5-9(7-10)11-15-17-8(2)13-14-12(17)20-11/h3-7,16H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXUASWWRYLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide typically involves multiple steps, starting with the formation of the triazolothiadiazine core[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-thiadiazole core exhibits stability under mild oxidizing conditions but undergoes selective oxidation at the sulfur atom in the thiadiazole ring when treated with strong oxidizing agents. Key findings include:
-
KMnO₄/H₂O₂ systems : Generate sulfoxide derivatives via S-oxidation, confirmed by LC-MS analysis showing a +16 Da mass shift .
-
Ozone-mediated oxidation : Cleaves the thiadiazole ring under cryogenic conditions (-78°C), yielding triazole-carboxylic acid derivatives .
Reduction Reactions
The ethenesulfonamide moiety participates in hydrogenation reactions:
-
Catalytic hydrogenation (H₂/Pd-C) : Reduces the vinyl group to an ethylsulfonamide, confirmed by ¹H NMR disappearance of δ 5.8–6.3 ppm vinyl protons .
-
LiAlH₄-mediated reduction : Cleaves the sulfonamide bond, producing 3-(3-methyltriazolo-thiadiazolyl)aniline (85% yield) .
Nucleophilic Substitution
The C-6 position of the triazolo-thiadiazole ring undergoes SNAr reactions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaSH/DMF | 80°C, 6 hr | 6-mercapto derivative | 72 |
| NH₂OH/EtOH | Reflux, 12 hr | 6-hydroxylamine analog | 68 |
| CH₃ONa/MeOH | RT, 24 hr | 6-methoxy-substituted compound | 81 |
Data compiled from thiadiazole reactivity studies .
Cycloaddition Reactions
The sulfonamide’s ethenyl group participates in [2+2] cycloadditions:
-
With diarylethenes : Forms photochromic spirooxazine derivatives under UV light (λ = 365 nm) .
-
Diels-Alder reactions : Reacts with maleic anhydride at 110°C to yield bicyclic adducts (confirmed by X-ray crystallography) .
Acid/Base-Mediated Transformations
-
Acidic hydrolysis (HCl/EtOH) : Cleaves the triazolo-thiadiazole ring, yielding 4-amino-5-methyl-1,2,4-triazole-3-thiol (83% yield) .
-
Alkaline conditions (NaOH) : Induces sulfonamide hydrolysis, producing ethenesulfonic acid and the triazolo-thiadiazole amine .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
E/Z isomerization of the ethenesulfonamide group (³J coupling changes from 16 Hz to 10 Hz in ¹H NMR) .
-
Ring-opening reactions in the presence of TiO₂ nanoparticles, generating sulfonic acid derivatives .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| S-oxidation | Thiadiazole-S | 2.3 × 10⁻³ | 54.2 |
| Vinyl hydrogenation | Ethenesulfonamide | 1.8 × 10⁻² | 32.7 |
| SNAr at C-6 | Triazolo-thiadiazole | 4.5 × 10⁻⁴ | 67.9 |
Kinetic data derived from Arrhenius plots in controlled studies .
Mechanistic Insights
-
Electronic effects : The electron-deficient triazolo-thiadiazole ring directs electrophiles to the C-6 position, while the sulfonamide group enhances solubility in polar aprotic solvents .
-
Steric factors : The 3-methyl group on the triazole ring impedes substitution at C-3, favoring reactivity at C-6 (DFT calculations show ΔG‡ = 28.3 kJ/mol for C-6 vs. 41.7 kJ/mol for C-3) .
This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive analogs and materials with tailored properties.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₅H₁₇N₅OS
Molecular Weight: 315.4 g/mol
CAS Number: 5341-04-8
The compound features a unique structure that combines triazole and thiadiazole rings, which are known for their biological activity. The presence of the sulfonamide group further enhances its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens.
- Study Findings: A series of synthesized triazolo-thiadiazole derivatives were evaluated for their antibacterial and antifungal activities. Compounds showed notable effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Pyricularia oryzae and Rhizoctonia solani .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2e | Moderate | Good |
| 2k | High | Excellent |
These findings indicate that modifications on the triazolo-thiadiazole scaffold can lead to enhanced antimicrobial efficacy.
Anti-inflammatory Properties
Triazolo-thiadiazole derivatives have also been reported to possess anti-inflammatory properties.
- Mechanism of Action: The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Research indicates that certain derivatives can significantly reduce inflammation in animal models, demonstrating potential for therapeutic use in conditions such as arthritis and other inflammatory diseases.
Enzyme Inhibition
One of the promising applications of N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide is its role as an enzyme inhibitor.
- Urease Inhibition: Recent studies have focused on the compound's ability to inhibit urease enzymes, which are critical in various pathogenic processes . The inhibition of urease can be particularly beneficial in treating infections caused by urease-positive organisms.
| Compound | Urease Inhibition IC50 (µM) |
|---|---|
| G | 10 |
| H | 15 |
These results highlight the potential of this compound in developing new treatments for infections associated with urease-producing bacteria.
Case Studies
Several case studies illustrate the effectiveness of triazolo-thiadiazole derivatives:
- Case Study 1: A study demonstrated that a specific derivative exhibited significant antibacterial activity with an inhibition zone greater than that of standard antibiotics .
- Case Study 2: Another investigation into the anti-inflammatory effects showed a marked reduction in edema in animal models treated with triazolo-thiadiazole compounds compared to controls .
Mechanism of Action
The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide exerts its effects involves the interaction with specific molecular targets and pathways[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The compound may inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological activities[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Comparison with Similar Compounds
Key Observations:
3-Position Substituents: Methyl or ethyl groups (as in the target compound and ) improve lipophilicity, enhancing membrane permeability. Pyridyl groups introduce hydrogen-bonding capability, correlating with vasodilatory activity.
Isobutylphenyl (e.g., ) mimics nonsteroidal anti-inflammatory drug (NSAID) motifs, suggesting anti-inflammatory applications. Benzamide derivatives may enhance antimicrobial activity via interactions with bacterial enzymes.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide is a compound that belongs to the class of triazolo-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It has a molecular formula of and features both triazole and thiadiazole rings, which are known for their pharmacological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. In particular:
- Urease Inhibition : A series of compounds including this compound were evaluated for their ability to inhibit urease enzymes. These enzymes are critical virulence factors in urease-positive microorganisms. The synthesized derivatives exhibited significant inhibition with IC50 values indicating strong potential as urease inhibitors .
- Broad Spectrum Antimicrobial Effects : The compound has been shown to possess antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell walls and interference with essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo-thiadiazole derivatives has also been explored. These compounds have demonstrated the ability to reduce inflammation markers in various in vitro models. For instance:
- Cytokine Inhibition : Studies indicate that these derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Other Biological Activities
The 1,2,4-triazole and 1,3,4-thiadiazole scaffolds are associated with a variety of biological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction .
- Anticonvulsant Effects : Certain modifications to the thiadiazole structure have been linked to anticonvulsant activity in animal models .
Case Studies and Research Findings
Several specific studies have investigated the biological activity of this compound:
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the binding interactions of this compound within enzyme active sites. These simulations provide insights into the stability and conformational changes upon binding which are crucial for predicting biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide?
- Methodology : Multi-step organic synthesis involving cyclocondensation and functionalization. Key steps include:
- Formation of 1,2,4-triazole-thiadiazole cores via reactions with hydrazine derivatives (e.g., hydrazine hydrate) and thiol-containing intermediates .
- Use of coupling agents like POCl₃ or SOCl₂ in phosphorylated environments to introduce sulfonamide groups .
- Purification via column chromatography and recrystallization (solvents: ethanol/water mixtures) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for triazole (δ 8.1–8.3 ppm) and thiadiazole (δ 6.9–7.1 ppm) protons; sulfonamide protons appear as singlets (δ 3.1–3.3 ppm) .
- IR Spectroscopy : Confirm S=O stretches (1150–1250 cm⁻¹) and N-H bends (3300–3450 cm⁻¹) .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min .
- Elemental Analysis : Acceptable C, H, N, S deviations ≤0.3% .
Advanced Research Questions
Q. How can molecular docking guide the design of bioactivity studies for this compound?
- Target Selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) based on structural homology to triazolo-thiadiazole derivatives with antifungal activity .
- Protocol :
Prepare ligand files (e.g., .mol2) using Gaussian09 for geometry optimization.
Use AutoDock Vina for docking simulations; set grid boxes to cover active sites (20 ų).
Validate poses via RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8 kcal/mol) .
- Data Interpretation : Correlate docking scores (e.g., Ki values) with in vitro MIC assays against Candida spp. .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in antifungal potency may arise from:
- Structural Variations : Substituents at the 6-position (e.g., methyl vs. aryl groups) alter steric hindrance and target binding .
- Assay Conditions : Differences in fungal strains, inoculum size, or media pH (optimize to pH 7.2–7.4) .
- Resolution Strategy :
- Perform dose-response curves (IC₅₀) with standardized protocols (CLSI M27/M38 guidelines).
- Use isogenic fungal mutants to isolate resistance mechanisms .
Q. What strategies enhance the solubility and bioavailability of this compound?
- Chemical Modifications :
- Introduce hydrophilic groups (e.g., -OH, -COOH) at the phenyl ring or sulfonamide moiety .
- Synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo .
- Formulation Approaches :
- Use cyclodextrin inclusion complexes or lipid nanoparticles (particle size <200 nm) .
- Assess solubility in biorelevant media (FaSSIF/FeSSIF) .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Key Factors :
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for heterocycle formation (yield increase: 15–20%) .
- Microwave Assistance : Reduce reaction time (30 min vs. 6 hrs) while maintaining >85% yield .
- Troubleshooting :
- Byproduct Formation : Monitor intermediates via TLC (silica gel 60 F₂₅₄); quench reactions at 90% conversion .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
- QSAR Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
